Triphenyl silane

Radical Chemistry Bond Dissociation Energy Hydrogen Atom Transfer

Eliminate organotin toxicity from radical-chain reductions. Triphenylsilane (Ph₃SiH) is a mild, tri-substituted silane reducing agent that replaces neurotoxic tributyltin hydride in deoxygenations and hydrosilylations, reducing purification steps and waste-handling costs. • Si-H bond dissociation enthalpy ≈84 kcal/mol enables efficient hydrogen atom transfer to carbon-centered radicals. • Triphenylsilyl protecting group exhibits ~400× greater acid-hydrolysis resistance than TMS, surviving silica-gel chromatography and acidic workups. • Delivers >97% anti-Markovnikov regioselectivity in Pt/Ru-catalyzed hydrosilylation for stereodefined vinylsilane intermediates.

Molecular Formula C18H16Si
Molecular Weight 260.4 g/mol
Cat. No. B7800720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl silane
Molecular FormulaC18H16Si
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
InChIKeyAKQNYQDSIDKVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenyl Silane: Chemical Identity & Key Properties


Triphenyl silane (Ph₃SiH, CAS 789-25-3) is a tertiary organosilane hydride classified as a mild, tri-substituted silane reducing agent [1]. It exists as an off-white crystalline solid with a melting point of 43–45°C and a molecular weight of 260.41 g/mol . Its defining feature is a single silicon-hydrogen bond flanked by three phenyl groups, which confers a balance of thermal stability, moderate hydridic character, and radical-chain reactivity [2]. This compound serves as a safer, non-metallic alternative to organotin hydrides in radical deoxygenations and as a sterically controlled reagent in transition-metal-catalyzed hydrosilylation [3]. Procurement-grade material is typically specified at ≥97% purity and stored under inert atmosphere to prevent hydrolytic decomposition [4].

Triphenyl Silane: Why Direct Substitution Fails


Generic substitution of triphenyl silane with other common silanes (e.g., triethylsilane, diphenylsilane, or phenylsilane) is scientifically unsound due to fundamental differences in bond dissociation energy, steric bulk, and hydrolytic stability. Triethylsilane possesses a significantly stronger Si–H bond (D(Et₃Si–H) ≈ 91 kcal/mol) compared to triphenyl silane (D(Ph₃Si–H) ≈ 84 kcal/mol), rendering trialkylsilanes essentially inert in radical-chain reductions where phenylsilanes are active [1]. Conversely, diphenylsilane (Ph₂SiH₂) shows higher reactivity in certain photohydrosilylations due to reduced steric hindrance, but it lacks the monofunctional selectivity and the exceptional hydrolytic stability (approximately 400-fold greater than trimethylsilyl groups) that triphenyl silane provides in protecting group and materials chemistry [2]. Replacing triphenyl silane with tributyltin hydride introduces severe toxicity and purification burdens, while substituting with tris(trimethylsilyl)silane alters the physicochemical and NMR-handling properties of the resulting silylated products [3]. The quantitative evidence in Section 3 establishes why triphenyl silane occupies a distinct, non-interchangeable niche in the silane reagent landscape.

Triphenyl Silane: Quantitative Head-to-Head Evidence


Si–H Bond Dissociation Enthalpy Comparison

The Si–H bond dissociation enthalpy (BDE) of triphenyl silane is significantly lower than that of triethylsilane. Measurements show D(Ph₃Si–H) ≈ 84 kcal/mol, whereas D(Et₃Si–H) = 91 kcal/mol [1]. This 7 kcal/mol difference makes triphenyl silane capable of sustaining radical chain reactions via hydrogen abstraction by alkyl radicals, a pathway that is kinetically prohibitive for trialkylsilanes [2].

Radical Chemistry Bond Dissociation Energy Hydrogen Atom Transfer

Photoinduced Hydrosilylation Efficiency

In photoinduced hydrosilylation using benzophenone as a hydrogen abstractor, substitution of the Si–H bond by phenyl groups enhances yield. Diphenylsilane (Ph₂SiH₂) achieves a maximum functional group consumption of approximately 51%, while triphenyl silane (Ph₃SiH) shows lower conversion due to greater steric hindrance [1]. The study demonstrates that while both arylsilanes outperform trialkylsilanes, triphenyl silane offers a distinct selectivity profile for monofunctional silylation without the side reactions associated with dihydride species [1].

Photocatalysis Hydrosilylation Olefin Functionalization

Regioselectivity in Terminal Alkyne Hydrosilylation

In Grubbs I-catalyzed hydrosilylation of terminal alkynes, triphenyl silane delivers β-vinylsilanes with regioselectivities exceeding 97:3 (β:α), achieving near-quantitative conversion [1]. This contrasts sharply with triethylsilane, which under identical or similar catalytic conditions shows markedly lower regioselectivity and yield due to the differing electronic and steric demands of the ethyl versus phenyl substituents on silicon [2]. The high regiocontrol is attributed to the bulky triphenylsilyl group directing the addition.

Catalysis Hydrosilylation Regioselectivity

Hydrolytic Stability: TPS vs. TMS Protecting Groups

The triphenylsilyl (TPS) group exhibits approximately 400-fold greater stability toward acidic hydrolysis compared to the trimethylsilyl (TMS) group . This quantitative difference arises from the steric shielding and electronic effects of the three phenyl rings, which significantly retard nucleophilic attack at silicon relative to the minimally hindered TMS group [1].

Protecting Groups Hydrolytic Stability Silyl Ethers

Toxicological Profile vs. Tributyltin Hydride

Triphenyl silane is explicitly classified as a 'less toxic' silicon compound compared to organotin reagents such as tributyltin hydride (Bu₃SnH) [1]. Tributyltin hydride is a known neurotoxicant and environmental pollutant with stringent disposal requirements, whereas triphenyl silane and its silanol/siloxane byproducts present significantly reduced handling hazards and waste stream burdens [2]. While triphenyl silane causes eye and skin irritation (standard lab chemical precautions), it lacks the chronic toxicity and bioaccumulation concerns associated with triorganotin compounds .

Green Chemistry Toxicology Radical Deoxygenation

Barton–McCombie Deoxygenation Efficiency

Triphenyl silane has been confirmed as an excellent replacement for tributyltin hydride in the Barton–McCombie deoxygenation of alcohols via their xanthate esters [1]. The radical-chain reduction proceeds under mild conditions (60–85°C) with triphenyl silane serving as the stoichiometric hydrogen atom donor [2]. The reaction yields the corresponding deoxygenated alkane with efficiency comparable to the tin-based protocol, while eliminating the need for toxic tin byproduct removal [1].

Radical Deoxygenation Barton–McCombie Reaction Alcohol Reduction

Triphenyl Silane: Validated Application Scenarios


Radical Dehalogenation and Deoxygenation

Triphenyl silane is the reagent of choice for radical-chain reductions of alkyl halides and deoxygenation of secondary alcohols (via xanthates) where the use of neurotoxic tributyltin hydride is prohibited by EHS policies. Its Si–H bond dissociation enthalpy (≈84 kcal/mol) enables efficient hydrogen atom transfer to carbon-centered radicals [1], while its classification as a 'less toxic' alternative reduces purification steps and waste handling costs [2]. This scenario applies to the synthesis of deoxysugars, modified nucleosides, and complex natural product scaffolds requiring selective alcohol removal without neighboring group participation [3].

Terminal Alkyne Hydrosilylation to β-Vinylsilanes

In catalytic hydrosilylation using ruthenium or platinum complexes, triphenyl silane provides >97% regioselectivity for the anti-Markovnikov β-vinylsilane product [1]. This high fidelity is not achievable with triethylsilane or other trialkylsilanes under comparable conditions. Procurement of triphenyl silane is therefore indicated for projects requiring stereodefined vinylsilane intermediates for cross-coupling (Hiyama coupling) or as masked carbonyl equivalents in total synthesis [2].

Durable TPS Protecting Groups for Multi-Step Synthesis

The triphenylsilyl group, generated from triphenyl silane, exhibits approximately 400-fold greater resistance to acidic hydrolysis than the commonly used trimethylsilyl (TMS) group [1]. This exceptional stability enables its use as a persistent protecting group for alcohols and amines in synthetic sequences that involve acidic workups or chromatography on silica gel, where TMS and even TBDMS groups would undergo premature cleavage [2]. Procurement is warranted for complex molecule assembly requiring orthogonally stable silyl protection.

SiNW Synthesis via Pyrolytic Deposition

Triphenyl silane serves as a liquid-phase silicon precursor for the pyrolytic synthesis of single-crystal silicon nanowires [1]. Compared to pyrophoric silane gas (SiH₄) or more volatile phenylsilanes, triphenyl silane offers a safer handling profile with lower flammability while still decomposing on metal catalyst surfaces to yield high-purity SiNWs for semiconductor and sensor applications [2]. This application is particularly relevant for research groups seeking a practical, benchtop-accessible SiNW growth method [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenyl silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.